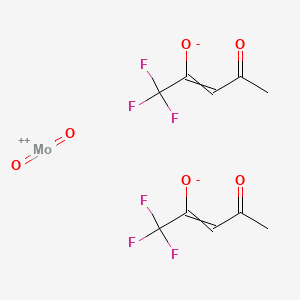
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate is a complex compound that features a molybdenum center coordinated with oxo and trifluoro-oxopent-2-en-2-olate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of molybdenum precursors with appropriate ligands under controlled conditions. One common method involves the use of molybdenum trioxide (MoO3) or molybdenum hexacarbonyl (Mo(CO)6) as starting materials. These are reacted with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the trifluoro-oxopent-2-en-2-olate ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under ambient or slightly elevated temperatures and may require inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species .
Aplicaciones Científicas De Investigación
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: Research has explored its potential as a model compound for studying molybdenum-containing enzymes and their mechanisms.
Industrial Applications: It is used in the desulfurization of fuels and other industrial processes that require efficient catalytic systems.
Mecanismo De Acción
The mechanism by which dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the molybdenum center with the ligands, which facilitates various catalytic processes. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. The trifluoro-oxopent-2-en-2-olate ligands stabilize the molybdenum center and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Dioxomolybdenum(VI) complexes with hydrazone ligands: These compounds have similar structural features and catalytic properties.
Molybdenum(VI) oxo complexes with Schiff base ligands: These complexes are also used in catalysis and have comparable reactivity.
Binuclear dioxomolybdenum complexes: These compounds exhibit similar catalytic behavior and are used in industrial applications.
Uniqueness
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the trifluoro-oxopent-2-en-2-olate ligands, which impart distinct electronic and steric properties. These ligands enhance the compound’s stability and reactivity, making it a valuable catalyst in various chemical processes .
Propiedades
Fórmula molecular |
C10H8F6MoO6 |
|---|---|
Peso molecular |
434.11 g/mol |
Nombre IUPAC |
dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Mo.2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;;/q;;+2;;/p-2 |
Clave InChI |
IQABPVVKZKVNEF-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O=[Mo+2]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


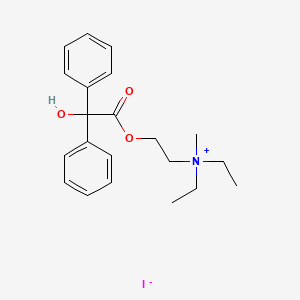
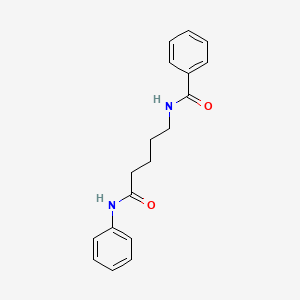
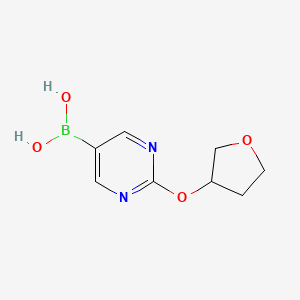
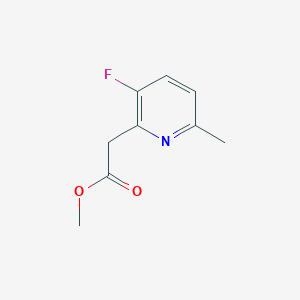
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)
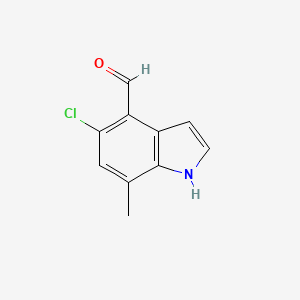
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)
![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
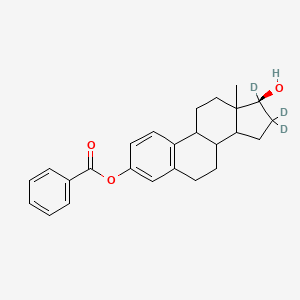
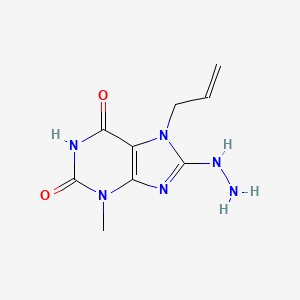

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)
